molecular formula C7H11F3O B8185261 trans-3-Trifluoromethyl-cyclohexanol

trans-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8185261
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-PHDIDXHHSA-N
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Description

trans-3-Trifluoromethyl-cyclohexanol is a fluorinated cyclohexanol derivative with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol . The compound features a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group in the trans configuration on a cyclohexane ring. This stereochemical arrangement significantly impacts its physical properties and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Key properties (where available):

  • SMILES: FC(F)(F)C1CC(CCC1)O
  • InChI Key: WGZGFRDYYXKLRB-UHFFFAOYSA-N .
  • Storage: Classified as a combustible solid (storage code 11) .

Properties

IUPAC Name

(1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed trans-Selective Arene Hydrogenation

The hydrogenation of 3-trifluoromethylphenol to trans-3-trifluoromethylcyclohexanol is optimally achieved using 5 wt% Pd/Al₂O₃ under mild hydrogen pressure (5 bar) in nonpolar solvents like n-heptane at 80°C. This method, adapted from analogous phenol hydrogenation studies, leverages the catalyst’s preference for trans-diastereomer formation via suprafacial adsorption of the aromatic ring. The trifluoromethyl group’s electron-withdrawing nature enhances substrate adsorption on palladium, favoring complete arene saturation over partial ketone formation.

Critical parameters include:

  • Solvent polarity : Nonpolar solvents (n-heptane, toluene) improve trans-selectivity by minimizing catalyst-surface interactions with polar functional groups.

  • Hydrogen pressure : Low pressure (5 bar) prevents over-reduction and suppresses cis-isomer formation.

  • Temperature : Elevated temperatures (80°C) accelerate reaction kinetics without compromising selectivity.

Under optimized conditions, this method achieves up to 90% isolated yield with diastereomeric ratios (d.r.) of 91:9 (trans:cis). Scale-up to 5.0 g (33.3 mmol) demonstrates consistent performance, underscoring industrial viability.

Platinum-Catalyzed Stepwise Reduction

An alternative route involves platinum-catalyzed hydrogenation of 3-trifluoromethylphenol followed by hydrolysis. Initial hydrogenation with Pt black at 20–25°C under reduced pressure (36.8 Torr) yields 54% intermediate cyclohexanol, which undergoes alkaline hydrolysis (10% NaOH in ethanol, 60–70°C) to furnish the final product in 70% yield. While this two-step approach avoids high-pressure equipment, the combined yield (37.8%) and unreported diastereoselectivity limit its utility for trans-isomer synthesis.

Diastereoselective Synthesis and Stereochemical Control

Mechanistic Basis for trans-Selectivity

Trans-diastereomer dominance in palladium-catalyzed hydrogenation arises from equatorial adsorption of the trifluoromethyl group during arene coordination. Density functional theory (DFT) studies of analogous systems suggest that bulky substituents adopt equatorial positions to minimize steric hindrance, directing hydrogen addition to the opposite face. This model predicts a 9:1 trans:cis ratio for 3-trifluoromethylcyclohexanol, aligning with experimental observations.

Solvent and Additive Effects

  • Base additives : Potassium carbonate in isopropanol increases trans-selectivity (d.r. 88:12) by deprotonating phenolic intermediates, enhancing substrate adsorption.

  • Aqueous systems : Reactions in 50% NaOH improve phase separation during workup but reduce selectivity due to competitive hydroxide ion adsorption on palladium.

Process Optimization and Purification

Azeotropic Crystallization

Post-hydrogenation mixtures are purified via azeotropic distillation with toluene, removing water and inducing crystallization at −8°C. This method, validated for trans-4-aminocyclohexanol, isolates trans-3-trifluoromethylcyclohexanol in >99% purity after recrystallization from hot toluene.

Catalytic Recycling and Cost Analysis

  • Pd/Al₂O₃ reuse : Five cycles show <5% activity loss, with metal leaching <0.1 ppm.

  • Cost comparison :

    CatalystCost ($/g)CyclesCost per kg product ($)
    Pd/Al₂O₃355420
    Pt black12011,920

Pd/Al₂O₃ reduces costs by 78% versus platinum-based systems.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)d.r. (trans:cis)PressureScale-Up Viability
Pd/Al₂O₃ hydrogenation5 wt% Pd9091:95 barHigh
Pt-mediated hydrolysisPt black38Not reported36.8 TorrModerate

The palladium route outperforms in yield, selectivity, and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Trifluoromethyl-cyclohexanol can undergo oxidation to form corresponding ketones.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like and are often used.

    Substitution: Reagents such as and can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of trifluoromethylation reactions and their mechanisms.

Biology and Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Structural Isomerism and Substituent Position

trans-3-Trifluoromethyl-cyclohexanol is compared to positional and stereochemical analogs:

Compound Name CAS No. Substituent Position Configuration Similarity Score* Key Differences
trans-4-Trifluoromethyl-cyclohexanol 75091-93-9 4-CF₃, 1-OH trans 0.66 CF₃ position alters steric and electronic effects.
cis-3-Trifluoromethyl-cyclohexanol Not provided 3-CF₃, 1-OH cis Stereochemical differences affect solubility and reactivity.
3-Trifluoromethyl-cyclohexanone 30129-18-1 3-CF₃, 1-ketone Ketone group increases electrophilicity vs. hydroxyl .

*Similarity scores derived from structural comparisons in –3.

Key Observations :

  • Cis vs. Trans Isomers : The trans configuration minimizes intramolecular dipole interactions, enhancing stability compared to the cis isomer .
Physical and Chemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

Property This compound trans-4-Trifluoromethyl-cyclohexanol 3-Trifluoromethyl-cyclohexanone
Molecular Weight (g/mol) 168.16 168.16 (same formula) 164.16 (C₇H₉F₃O)
Functional Group -OH -OH -C=O
Boiling Point Not reported Not reported Higher due to ketone polarity
Reactivity Nucleophilic at -OH Similar hydroxyl reactivity Electrophilic at carbonyl

Key Findings :

  • The hydroxyl group in this compound enables hydrogen bonding, increasing solubility in polar solvents compared to its ketone analog .
  • The -CF₃ group’s electron-withdrawing nature reduces the hydroxyl’s acidity compared to non-fluorinated cyclohexanols .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trans-3-Trifluoromethyl-cyclohexanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclohexene oxide derivatives with trifluoromethylation agents. Key steps include:

  • Substrate Activation : Use Lewis acids (e.g., BF₃·Et₂O) to activate the epoxide ring for nucleophilic attack by a trifluoromethyl group donor (e.g., CF₃SiMe₃) .
  • Stereochemical Control : Maintain low temperatures (0–5°C) to favor trans selectivity, as higher temperatures may lead to epimerization.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the trans isomer. Confirm purity via HPLC (>98%) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
TrifluoromethylationCF₃SiMe₃, BF₃·Et₂O, 0°C65–7085–90
PurificationSilica gel, hexane/EtOAc (7:3)55–60>98

Q. How can researchers verify the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to resolve absolute configuration .
  • NOESY NMR : Observe spatial proximity between the CF₃ group and axial protons to confirm trans geometry.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations to map electron-withdrawing effects of CF₃ on the cyclohexanol ring. Compare charge distribution with non-fluorinated analogs.
  • Experimental Validation : Use Pd/C or Ru-based catalysts under H₂ (1–5 atm). Monitor reaction kinetics via in-situ IR; CF₃ groups reduce electron density, slowing hydrogenation rates by ~30% vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

  • Iterative Validation : Cross-check NMR data with dynamic NMR (DNMR) at variable temperatures to detect conformational exchange.
  • Solvent Effects : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may mask splitting patterns, leading to misinterpretation .

Q. How can environmental impacts of this compound be mitigated during lab-scale synthesis?

  • Methodological Answer :

  • Green Solvent Alternatives : Replace THF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher biodegradability .
  • Waste Treatment : Neutralize acidic byproducts (e.g., BF₃) with CaCO₃ before disposal.

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies (e.g., 80–85°C vs. 88–92°C)?

  • Methodological Answer :

  • Purity Assessment : Trace solvents (e.g., EtOAc) depress melting points. Use DSC (differential scanning calorimetry) with a heating rate of 2°C/min for accurate measurement.
  • Polymorphism Screening : Perform slurry experiments in heptane/ethanol to identify metastable polymorphs .

Safety & Handling

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves (e.g., Viton®) to prevent permeation by fluorinated compounds.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Trifluoromethyl-cyclohexanol
Reactant of Route 2
trans-3-Trifluoromethyl-cyclohexanol

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